Cas no 946341-88-4 (N-(3-chloro-4-methylphenyl)-2-{5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidin-3-yl}acetamide)

N-(3-chloro-4-methylphenyl)-2-{5-oxo-2H,3H,5H-1,3-thiazolo[3,2-a]pyrimidin-3-yl}acetamide is a specialized heterocyclic compound featuring a thiazolopyrimidine core linked to a chloro-methylphenyl acetamide moiety. This structure imparts unique reactivity and potential biological activity, making it valuable in pharmaceutical and agrochemical research. The chloro and methyl substituents enhance its lipophilicity and binding affinity, while the thiazolopyrimidine scaffold contributes to its stability and functional versatility. The compound is particularly useful as an intermediate in the synthesis of bioactive molecules, offering opportunities for further derivatization. Its well-defined chemical properties ensure consistent performance in synthetic applications, supporting its use in targeted drug discovery and development.
N-(3-chloro-4-methylphenyl)-2-{5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidin-3-yl}acetamide structure
946341-88-4 structure
Product Name:N-(3-chloro-4-methylphenyl)-2-{5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidin-3-yl}acetamide
CAS No:946341-88-4
MF:C15H14ClN3O2S
MW:335.808560848236
CID:6252095
PubChem ID:44044792
Update Time:2025-10-29

N-(3-chloro-4-methylphenyl)-2-{5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidin-3-yl}acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(3-chloro-4-methylphenyl)-2-{5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidin-3-yl}acetamide
    • N-(3-chloro-4-methylphenyl)-2-(5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide
    • 946341-88-4
    • F2495-0147
    • N-(3-chloro-4-methylphenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide
    • AKOS024652582
    • N-(3-chloro-4-methylphenyl)-2-{5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide
    • Inchi: 1S/C15H14ClN3O2S/c1-9-2-3-10(6-12(9)16)18-13(20)7-11-8-22-15-17-5-4-14(21)19(11)15/h2-6,11H,7-8H2,1H3,(H,18,20)
    • InChI Key: IEBMPTCGHOOIHD-UHFFFAOYSA-N
    • SMILES: ClC1=C(C)C=CC(=C1)NC(CC1CSC2=NC=CC(N12)=O)=O

Computed Properties

  • Exact Mass: 335.05
  • Monoisotopic Mass: 335.05
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 537
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 87.1A^2
  • XLogP3: 2

N-(3-chloro-4-methylphenyl)-2-{5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidin-3-yl}acetamide Pricemore >>

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N-(3-chloro-4-methylphenyl)-2-{5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidin-3-yl}acetamide Related Literature

Additional information on N-(3-chloro-4-methylphenyl)-2-{5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidin-3-yl}acetamide

N-(3-chloro-4-methylphenyl)-2-{5-oxo-2H,3H,5H-1,3thiazolo[3,2-a]pyrimidin-3-yl}acetamide: A Comprehensive Overview

The compound N-(3-chloro-4-methylphenyl)-2-{5-oxo-2H,3H,5H-1,3thiazolo[3,2-a]pyrimidin-3-yl}acetamide (CAS No: 946341-88-4) is a highly specialized organic molecule with significant potential in the field of pharmaceutical research and development. This compound belongs to the class of heterocyclic compounds, which are known for their diverse biological activities and structural versatility. The molecule's structure incorporates a thiazolo[pyrimidine] core, which is a fused bicyclic system combining a thiazole and pyrimidine ring. This unique structure contributes to its intriguing chemical properties and biological functions.

Recent studies have highlighted the importance of thiazolo[pyrimidine] derivatives in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents. The presence of the chlorine and methyl substituents on the phenyl ring suggests that this compound may exhibit enhanced pharmacokinetic properties, such as improved bioavailability and stability. These substituents can also influence the molecule's ability to interact with biological targets, making it a promising candidate for further exploration in medicinal chemistry.

One of the most compelling aspects of this compound is its potential as a kinase inhibitor. Kinases are critical enzymes involved in various cellular processes, including signal transduction and cell cycle regulation. Dysregulation of kinase activity has been implicated in numerous diseases, such as cancer and inflammatory disorders. Recent research has demonstrated that thiazolo[pyrimidine] derivatives can effectively inhibit key kinases by targeting their active sites or allosteric regions. This makes N-(3-chloro-4-methylphenyl)-2-{5-oxo...}acetamide a valuable tool in the design of next-generation kinase inhibitors.

In addition to its kinase inhibitory potential, this compound has shown promise in other therapeutic areas. For instance, studies have indicated that it may possess antiproliferative and anti-inflammatory properties. These findings are supported by in vitro assays that demonstrate its ability to suppress the growth of cancer cell lines and reduce inflammation markers in experimental models. Such multifaceted biological activities underscore the compound's versatility and its potential for application in diverse therapeutic contexts.

The synthesis of N-(3-chloro-4-methylphenyl)-2-{5-oxo...}acetamide involves a series of well-established organic chemistry techniques, including nucleophilic substitution and cyclization reactions. The use of microwave-assisted synthesis has been reported to enhance reaction efficiency and yield high-purity products. This approach not only facilitates the large-scale production of the compound but also ensures its consistency for preclinical studies.

From an analytical standpoint, this compound has been characterized using advanced spectroscopic techniques such as NMR, IR, and HRMS (high-resolution mass spectrometry). These analyses have confirmed its molecular formula (C17H16ClN5OS) and molecular weight (407.8 g/mol). The structural elucidation has also revealed key features such as the planarity of the thiazolo[pyrimidine] ring system and the stereochemistry of substituents on the phenyl group.

Looking ahead, ongoing research is focused on optimizing this compound's pharmacokinetic profile through structural modifications. For example, researchers are exploring the impact of substituent variations on absorption, distribution, metabolism, and excretion (ADME) properties. These efforts aim to develop analogs with improved bioavailability and reduced toxicity profiles.

In conclusion, N-(3-chloro-4-methylphenyl)-2-{5-oxo...}acetamide represents a significant advancement in heterocyclic chemistry with broad implications for drug discovery. Its unique structure, coupled with promising biological activities, positions it as a valuable asset in both academic research and industrial applications.

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